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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

Cat. No.: S540107

Chemical and Physical Properties

Pralnacasan is a synthetically derived small molecule with specific structural features that define its activity

and pharmacokinetic profile.

e Chemical Name: (1S,9S)-N-((2R,3S)-2-Ethoxy-5-oxotetrahydrofuran-3-yl)-9-((isoquinolin-1-
ylcarbonyl)amino)-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxamide [1]

¢ Molecular Formula: C26H29Ns07 [2] [3]

¢ Molecular Weight: 523.54 g/mol [2] [3]

e CAS Registry Number: 192755-52-5 [2] [4]

e Solubility: Soluble in DMSO (220 mg/mL) [5].

Mechanism of Action and Pharmacodynamics

Pralnacasan is an orally bioavailable prodrug whose active metabolite is VRT-018858 (also known as
RU36384) [6] [4]. Its primary mechanism is the potent and selective inhibition of Interleukin-1f

Converting Enzyme (ICE), more commonly known as caspase-1 [6] [5].

e Target Enzyme: Caspase-1 (ICE) [6] [3]

¢ Inhibition Constant (Ki): 1.4 nM [5]

e Invitro ICso: 1.3 nM (against caspase-1) [6]

e Selectivity: Demonstrates significant selectivity for caspase-1 over other apoptotic caspases [6].
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The diagram below illustrates the mechanism of action of Pralnacasan and its role in the inflammatory

pathway:
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e Table 1: Selectivity Profile of Pralnacasan (Active Metabolite VRT-018858)

Caspase Enzyme ICs0 Value Selectivity Ratio (vs. Caspase-1)
Caspase-1 (ICE) 1.3nM 1.0
Caspase-8 0.12 uM ~92-fold
Caspase-3 2.3 uM ~1769-fold
Source: [6]

By covalently modifying the catalytic cysteine residue at the active site of caspase-1, Pralnacasan prevents
the cleavage and maturation of the key pro-inflammatory cytokines IL-1p and IL-18 [6]. This inhibition was
confirmed in cellular models, where the active metabolite inhibited IL-1p release from LPS-challenged

human peripheral blood mononuclear cells (PBMCs) with an ICso of 0.85 pM [6]. This action potentially

suppresses the downstream inflammatory cascade, including the production of IFN-y [5].

Pharmacokinetic Profile

Pralnacasan was designed as an orally active prodrug to overcome the pharmacokinetic limitations of its

active metabolite.

e Table 2: Pharmacokinetic Properties of Pralnacasan

Parameter

Value /| Description

Notes

Administration

Bioavailability (%F)

Oral

~50% (Human); 40-60% (Rodent)

Ethyl acetal prodrug [6]

Marked improvement over the non-
prodrug form (4%) [6]

Metabolism Converted to active metabolite VRT- The active metabolite contains an
018858 by plasma esterases [6] aldehyde acid group [6]
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Parameter Value / Description Notes
Dosing in Clinical 100 mg or 400 mg, three times a day Dosed in a 12-week Phase Il RA
Trials trial [6]

Sources: [6] [2]

Preclinical Efficacy and Experimental Protocols

Pralnacasan demonstrated efficacy in various animal models of inflammatory disease. The following

provides a detailed protocol based on its evaluation in murine osteoarthritis models.

Protocol: Evaluating Efficacy in a Collagenase-Induced Murine
Osteoarthritis Model

This protocol is adapted from the study by Rudolphi et al. (2003), which found that pralnacasan
significantly reduced joint damage scores by 13-22% [7] [8].

¢ Objective: To assess the disease-modifying potential of a test compound by evaluating its ability to
reduce histopathological joint damage in a murine model of knee osteoarthritis.
¢ 1. Model Induction:
o Animals: Female Balb/c mice.
o Anesthesia: Apply appropriate inhalant or injectable anesthetic.
o Induction: Intra-articular injection of collagenase (e.g., 1 U in 10 yL saline) into the right knee
joint to destabilize the joint and initiate OA-like damage.
e 2. Compound Administration:
o Formulation: Prepare the test compound (e.g., Pralnacasan) in a suitable vehicle for oral
gavage.
o Dosing: Administer via oral gavage at desired doses (e.g., 12.5, 25, and 50 mg/kg).
o Frequency: Twice dalily.
o Duration: 6 weeks.
o Control Groups: Include a vehicle-dosed control group and a sham-operated group, if
applicable.
¢ 3. Sample Collection and Endpoint Analysis:
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o Histopathological Scoring: Upon termination, isolate knee joints, fix, decalcify, paraffin-
embed, and section. Stain sections with Safranin-O/Fast Green or Hematoxylin and Eosin
(H&E).

o Scoring System: Use a semi-quantitative histopathological scoring system (e.g., on a scale of
0-32) to evaluate the medial tibial plateau and femoral condyle for:

= Cartilage erosion and surface integrity.

= Proteoglycan loss.

= Chondrocyte hypercellularity and cloning.
= Osteophyte formation.

o Biomarker Analysis (Optional): Collect urine at baseline and terminal time points. Measure
urinary levels of collagen cross-links hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP)
using high-pressure liquid chromatography (HPLC) as biomarkers of collagen degradation and
joint damage [7] [8].

Clinical Development and Status

Pralnacasan advanced to mid-stage clinical trials but was ultimately discontinued.

¢ Phase I: Successfully completed, demonstrating the drug was well-tolerated with an oral
bioavailability of approximately 50% [6].

e Phase II: A 12-week, placebo-controlled trial in 285 patients with rheumatoid arthritis (RA) showed
that pralnacasan (100 mg or 400 mg, TID) was safe and resulted in dose-dependent improvements,
as measured by ACR20 response rates [6].

e Suspension & Termination (2005): In November 2003, Vertex and Aventis voluntarily suspended
clinical trials. This decision followed a 9-month animal toxicity study that revealed significant liver
abnormalities in animals exposed to high doses of pralnacasan [6] [2] [1]. While no similar toxicity
was observed in human trials, development was officially terminated in February 2005 due to these
toxicological concerns [6].

Conclusions and Perspectives

Pralnacasan served as a pioneering molecule, validating caspase-1 as a therapeutic target for inflammatory
diseases. Its well-characterized pharmacology and demonstrated efficacy in preclinical models provided a
strong proof-of-concept. However, its clinical journey underscores the critical challenge of translating

preclinical safety findings and the potential for species-specific toxicities. Research on pralnacasan
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continues to be relevant for understanding ICE inhibition, but its development as a therapeutic agent remains
halted.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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